Pyroglutamyl-prolyl-arginine-4-nitroanilide Pyroglutamyl-prolyl-arginine-4-nitroanilide
Brand Name: Vulcanchem
CAS No.: 72194-57-1
VCID: VC2401814
InChI: InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C22H30N8O6
Molecular Weight: 502.5 g/mol

Pyroglutamyl-prolyl-arginine-4-nitroanilide

CAS No.: 72194-57-1

Cat. No.: VC2401814

Molecular Formula: C22H30N8O6

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Pyroglutamyl-prolyl-arginine-4-nitroanilide - 72194-57-1

Specification

CAS No. 72194-57-1
Molecular Formula C22H30N8O6
Molecular Weight 502.5 g/mol
IUPAC Name (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1
Standard InChI Key WPVINHLVHHPBMK-ULQDDVLXSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Pyroglutamyl-prolyl-arginine-4-nitroanilide is an oligopeptide compound belonging to the class of organic compounds known as oligopeptides. This compound contains a specific sequence of amino acids - pyroglutamic acid, proline, and arginine - alongside a 4-nitroanilide moiety that serves as a chromogenic indicator.

The compound has the following key chemical properties:

PropertyValue
CAS Number72194-57-1
Molecular FormulaC22H30N8O6
Molecular Weight502.5 g/mol
ClassificationOligopeptide
Physical StateSolid at room temperature

The structure features a pyroglutamic acid residue at the N-terminus, followed by proline and arginine residues, with the C-terminus modified by attaching a 4-nitroanilide group. This arrangement creates a peptide that can be enzymatically cleaved at specific positions, releasing the chromogenic 4-nitroanilide moiety.

Unlike some related compounds such as 5-Oxo-prolyl-glycyl-arginine-4-nitroanilide (which contains glycine instead of proline), Pyroglutamyl-prolyl-arginine-4-nitroanilide offers distinct specificity for certain proteases due to its unique amino acid sequence .

Synthesis Methods

The synthesis of Pyroglutamyl-prolyl-arginine-4-nitroanilide typically employs solid-phase peptide synthesis (SPPS) techniques, a methodology that enables the sequential addition of protected amino acids to create the desired peptide sequence.

General Synthetic Pathway

The synthetic process generally involves:

  • Attachment of the first amino acid (typically 4-nitroanilide-modified arginine) to a solid support resin

  • Sequential coupling of protected proline and pyroglutamic acid residues

  • Deprotection steps between couplings

  • Final cleavage from the resin and purification

The coupling reactions typically utilize reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) to facilitate amide bond formation. The deprotection steps often employ trifluoroacetic acid (TFA) for removing protecting groups.

This synthetic approach allows for precise control over the peptide sequence and modifications, ensuring high purity and yield of the final product.

Chemical Reactions and Mechanisms

Pyroglutamyl-prolyl-arginine-4-nitroanilide participates in several key chemical reactions, most notably hydrolysis catalyzed by specific proteases.

Enzymatic Hydrolysis

The primary reaction of interest is the hydrolytic cleavage of this compound by serine proteases, particularly at the bond between arginine and the 4-nitroanilide group. This reaction results in the release of the chromogenic 4-nitroanilide moiety, which can be detected spectrophotometrically.

The reaction can be represented as:

Pyroglutamyl-prolyl-arginine-4-nitroanilide + H2O → Pyroglutamyl-prolyl-arginine + 4-nitroaniline

The released 4-nitroaniline exhibits a distinctive yellow color that can be measured at approximately 405 nm, allowing for quantitative assessment of protease activity. This property makes the compound particularly valuable as a substrate in enzymatic assays.

Biological Activity and Enzyme Interactions

Pyroglutamyl-prolyl-arginine-4-nitroanilide demonstrates specific interactions with certain classes of proteolytic enzymes, particularly serine proteases involved in critical biological pathways.

Protease Specificity

This compound serves as a substrate for several important proteases, including:

  • Factor XIa: A serine protease involved in the blood coagulation cascade

  • Kallikrein-like enzymes: Proteases that play roles in inflammation and blood pressure regulation

  • Other serine proteases with specificity for arginine residues

The tripeptide sequence (pyroglutamyl-prolyl-arginine) provides specificity for these particular enzymes, making the compound valuable for studying their activity and regulation.

Enzyme Kinetics

When used in enzymatic assays, Pyroglutamyl-prolyl-arginine-4-nitroanilide allows researchers to determine key kinetic parameters of proteases, including:

  • Km (Michaelis constant): Indicating the affinity of the enzyme for the substrate

  • Vmax (Maximum reaction velocity): Reflecting the catalytic efficiency

  • kcat (Turnover number): Representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time

These parameters provide valuable insights into enzyme function and can be used to evaluate potential inhibitors or activators of these proteases.

Research Applications

Pyroglutamyl-prolyl-arginine-4-nitroanilide has found extensive applications in various scientific research fields.

Enzyme Assays

The primary application of this compound is in chromogenic assays for measuring protease activity. The colorimetric nature of the assay allows for simple quantification using standard spectrophotometric methods .

These assays provide advantages over fluorogenic substrates in certain contexts, particularly in terms of cost and equipment requirements. While the article in search result specifically discusses aminopeptidase assays using nitroanilide substrates like para-nitroaniline (pNA) rather than specifically Pyroglutamyl-prolyl-arginine-4-nitroanilide, the principles of chromogenic detection are similar .

Biochemical Research

In biochemical research, Pyroglutamyl-prolyl-arginine-4-nitroanilide serves as:

  • A tool for studying protease mechanisms

  • A means to evaluate enzyme specificity

  • A substrate for screening potential enzyme inhibitors

  • A reagent for characterizing novel proteases

The compound enables detailed investigations into the catalytic activities of proteolytic enzymes and their roles in various biological processes .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for:

  • Screening potential drug candidates targeting proteases

  • Evaluating the potency of protease inhibitors

  • Investigating drug-enzyme interactions

  • Developing novel therapeutic approaches for diseases involving dysregulated protease activity

Comparison with Related Compounds

Pyroglutamyl-prolyl-arginine-4-nitroanilide belongs to a family of chromogenic peptide substrates, each designed with specific amino acid sequences to target different proteases. Understanding these relationships helps contextualize its unique properties and applications.

Structural Analogs

Several related compounds share structural similarities with Pyroglutamyl-prolyl-arginine-4-nitroanilide:

CompoundMolecular FormulaMolecular WeightKey Difference
Pyroglutamyl-prolyl-arginine-4-nitroanilideC22H30N8O6502.5 g/molContains proline in the middle position
5-Oxo-prolyl-glycyl-arginine-4-nitroanilideC19H26N8O6462.5 g/molContains glycine instead of proline
L-Pyroglutamic acid 4-nitroanilideC11H11N3O4Not specified in sourcesSingle amino acid derivative

The 5-Oxo-prolyl-glycyl-arginine-4-nitroanilide compound, also known by synonyms including OPGAN and Chromogenic substrate S-2444, features glycine in the second position rather than proline . This small structural difference results in altered specificity for different proteases.

L-Pyroglutamic acid 4-nitroanilide represents a simpler derivative containing only the pyroglutamic acid residue attached to the 4-nitroanilide group . This compound serves different research purposes, primarily in studying aminopeptidases that specifically recognize N-terminal pyroglutamic acid.

Analytical Methods

The detection and quantification of Pyroglutamyl-prolyl-arginine-4-nitroanilide and its hydrolysis products involve several analytical techniques.

Spectrophotometric Analysis

The most common method for monitoring reactions involving this compound is spectrophotometry. The released 4-nitroaniline absorbs light at approximately 405 nm, enabling straightforward quantification using standard laboratory spectrophotometers .

For precise enzyme kinetic studies, continuous monitoring of absorbance changes over time provides real-time data on reaction rates. This approach is demonstrated in search result , which describes measuring "gingipain amidolytic activity... using N-benzoyl-DL-arginine p-nitroanilide (BApNA) and acetyl-Lys-pNA" with readings of "OD 405 per minute using Flex Station 3 Multimode Microplate Reader" .

Liquid Chromatography-Mass Spectrometry

Search result describes an LC-MS/MS methodology that could be applied to Pyroglutamyl-prolyl-arginine-4-nitroanilide analysis: "samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)... on an eksigent nanoLC 415 system connected to a TripleTOF 6600 mass spectrometer" .

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